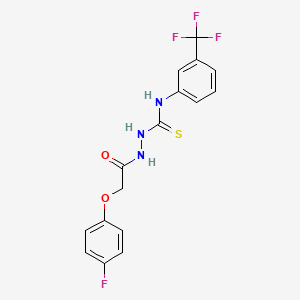

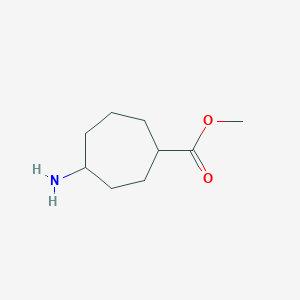

Methyl 4-aminocycloheptane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-aminocycloheptane-1-carboxylate is a compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry. While the provided papers do not directly discuss methyl 4-aminocycloheptane-1-carboxylate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of structurally similar compounds.

Synthesis Analysis

The synthesis of related compounds involves complex reactions under specific conditions. For instance, the microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate was achieved from a dibromocyclohexanecarboxylate precursor through intramolecular cycloamination, followed by a substitution reaction with trifluoroacetate anion . Additionally, the asymmetric Strecker synthesis was used to prepare α-amino nitriles, which were then transformed into α-amino acids through a series of reactions involving concentrated H2SO4, Pd/C H2, and concentrated HCl . These methods highlight the complexity and precision required in synthesizing cyclohexane and heptane derivatives, which could be analogous to the synthesis of methyl 4-aminocycloheptane-1-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-aminocycloheptane-1-carboxylate is determined using techniques such as X-ray crystallography. The absolute configuration of synthesized compounds in one study was determined by X-ray analyses, which is crucial for understanding the stereochemistry and reactivity of these molecules . The configuration of isomers was also deduced from the starting materials and confirmed by leading them to known compounds for comparison .

Chemical Reactions Analysis

The chemical reactions involving cyclohexane and heptane derivatives are influenced by factors such as solvent type and reaction conditions. For example, the formation of α-amino nitriles is controlled thermodynamically in protic solvents, while it is under kinetic control in non-protic solvents . This indicates that the reactivity of methyl 4-aminocycloheptane-1-carboxylate could also be influenced by similar factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane and heptane derivatives can be inferred from their preferred conformations in solution, which are deduced from nuclear magnetic resonance (NMR) spectra . The antiplasmin activity of certain isomers indicates potential medicinal applications, suggesting that methyl 4-aminocycloheptane-1-carboxylate may also exhibit biological activity .

Aplicaciones Científicas De Investigación

Synthesis of Conformationally Constrained Tryptophan Derivatives

Methyl 4-aminocycloheptane-1-carboxylate has been utilized in the synthesis of novel 3,4-fused tryptophan analogues. These derivatives, including methyl 3,4-dihydro-6-methyl-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclohept[cd]indole-4-carboxylate, are designed for peptide and peptoid conformation elucidation studies. They feature a ring that limits the side chain's conformational flexibility while keeping amine and carboxylic acid groups available for further derivatization (Horwell et al., 1994).

Synthesis and Transport Applications in Cells

In a study involving the synthesis and comparison of various aminocyclic and bicyclic alkane carboxylic acids, including 1-aminocycloheptane carboxylic acid, it was found that these compounds selectively affected the levels of neutral amino acids in rat brain cortex. Such substances, including 1-aminocycloheptane carboxylic acid, have shown notable effects on cortical phenylalanine levels (Zand et al., 1974).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-aminocycloheptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWDADGCWZGJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1782857-39-9 |

Source

|

| Record name | methyl 4-aminocycloheptane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)

![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)

![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)